molecular formula C7H8ClNO3 B1283308 Ethyl 5-(chloromethyl)isoxazole-3-carboxylate CAS No. 3209-40-3

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

カタログ番号: B1283308
CAS番号: 3209-40-3
分子量: 189.59 g/mol
InChIキー: RNURPQMTRDHCNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(chloromethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate has several applications in scientific research:

作用機序

The mechanism of action of ethyl 5-(chloromethyl)isoxazole-3-carboxylate involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

類似化合物との比較

  • Ethyl 5-bromoisoxazole-3-carboxylate
  • Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
  • Ethyl 4-methylisoxazole-3-carboxylate
  • Ethyl 5-methylisoxazole-3-carboxylate
  • Ethyl isoxazole-3-carboxylate

Comparison: Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the isoxazole ring provides a stable scaffold for further functionalization, enhancing its utility in medicinal chemistry and materials science .

生物活性

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological mechanisms, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈ClNO₃ and a molecular weight of 189.6 g/mol. The compound features a five-membered isoxazole ring, which contributes to its reactivity and biological activity. The chloromethyl group at the 5-position enhances its ability to form covalent bonds with nucleophilic sites in proteins, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily involves:

  • Covalent Bond Formation : The chloromethyl group can react with nucleophiles in proteins, potentially inhibiting enzyme activity or modulating receptor functions.
  • Hydrogen Bonding : The isoxazole ring can engage in hydrogen bonding and π-π interactions, stabilizing its binding to biological targets.

These interactions suggest that this compound may serve as a lead structure for the development of new therapeutic agents targeting various diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that derivatives of isoxazole compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated growth inhibition in human breast cancer cell lines .
  • Inhibition of Leukotriene Biosynthesis : This compound has been investigated for its potential as an inhibitor of leukotriene biosynthesis, which plays a crucial role in inflammatory responses and certain cancers .
  • Antioxidant Properties : Some isoxazole derivatives have displayed antioxidant activities, which may be beneficial in countering oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth in MCF-7 and SK-BR-3 lines
Leukotriene InhibitionModulation of inflammatory pathways
AntioxidantProtection against oxidative damage

Case Study: Anticancer Effects

In a study evaluating the anticancer effects of various isoxazole derivatives, this compound was included due to its structural similarity to more potent compounds. The results indicated moderate antiproliferative activity against breast cancer cell lines, with growth inhibition percentages ranging from 30% to 45% depending on the concentration used . This highlights its potential as a lead compound for further optimization.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Isoxazole Ring : The initial step involves cyclization reactions using appropriate precursors.
  • Chloromethylation : Introduction of the chloromethyl group can be achieved through reactions with chloromethylating agents.
  • Carboxylation : Finally, the carboxylic acid moiety is introduced via standard carboxylation techniques.

These methods underline the compound's accessibility for both laboratory and industrial applications.

特性

IUPAC Name

ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNURPQMTRDHCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562904
Record name Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-40-3
Record name Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-chloromethylisoxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

21.2 g (210 mmol) of triethylamine were added dropwise with stirring to a mixture, cooled to 10-15° C., of 30 g (198 mmol) of ethyl 2-chloro-2-hydroxyiminoacetate and 150 ml of propargyl chloride, stirring was continued for 1 hour at room temperature, water was subsequently added, the mixture was extracted with ether, and the organic phase was dried over magnesium sulfate and evaporated in vacuo in a rotary evaporator. The residue was distilled in vacuo at 0.5 torr, the product distilling over at 116-122° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-hydroxymethyl-isoxazole-3-carboxylic acid ethyl ester (3.00 g, 17.53 mmol) in dry CH2Cl2 (30.0 mL) was treated at 0° C. with Et3N (3.17 mL, 22.79 mmol) followed by DMAP (214 mg, 1.75 mmol) and Ms-Cl (2.04 mL, 26.29 mmol). The reaction mixture was stirred at rt for 4 h before being quenched with water (50 mL), extracted with CH2Cl2 (50 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give crude 5-chloromethyl-isoxazole-3-carboxylic acid ethyl ester as an orange oil. A solution of 1.01 g of this crude material in acetone (8.0 mL) was treated, under inert atmosphere (N2) with K2CO3 (1.260 g, 9.12 mmol) followed by 4-nitro-1H-pyrazole (343 mg, 3.04 mmol) and TBA bromide (195 mg, 0.61 mmol). The resulting mixture was stirred at rt overnight. Water (50 mL) and EA (50 mL) were added. The aq. layer was extracted with EA (50 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a yellow oil. TLC: rf (50:50 hept-EA)=0.31. LC-MS-conditions 02: tR=0.86 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3.17 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.04 mL
Type
reactant
Reaction Step Three
Name
Quantity
214 mg
Type
catalyst
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。